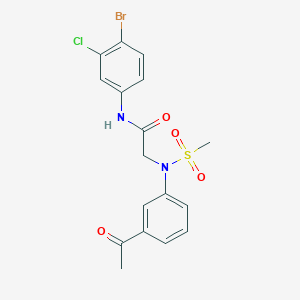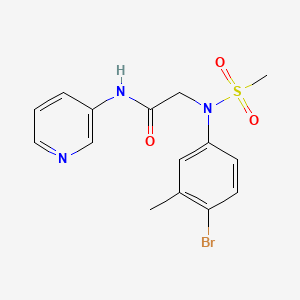![molecular formula C18H17BrCl2N2O3S B4171706 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide, also known as BDP-9066, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various studies related to its potential therapeutic applications.
Mécanisme D'action
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide acts as a potent antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide reduces the activity of the dopaminergic and serotonergic systems, which are known to be involved in the pathophysiology of various psychiatric disorders. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide also modulates the activity of the glutamatergic system, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of dopamine and serotonin in the brain, which leads to a decrease in the activity of the mesolimbic and mesocortical pathways. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide also modulates the activity of the glutamatergic system, which is involved in the regulation of synaptic plasticity and learning and memory processes. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide also has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which makes it a potent antagonist of these receptors. However, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has a long half-life, which may lead to accumulation in the body and potential toxicity.
Orientations Futures
There are several future directions for the study of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide that improve its solubility and bioavailability. Another direction is the study of the long-term effects of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide on the brain and the body. Additionally, the potential therapeutic applications of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide in the treatment of neurodegenerative disorders and drug addiction warrant further investigation. Finally, the development of selective antagonists of the dopamine D2 receptor and the serotonin 5-HT2A receptor may lead to the discovery of more potent and specific compounds with fewer side effects.
Applications De Recherche Scientifique
1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have potent antipsychotic and antidepressant effects in animal models. 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3,4-dichlorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl2N2O3S/c19-13-3-6-15(7-4-13)27(25,26)23-9-1-2-12(11-23)18(24)22-14-5-8-16(20)17(21)10-14/h3-8,10,12H,1-2,9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGMJQFYDLAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4171630.png)
![2-[(5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4171653.png)
![4-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4171662.png)
![2-amino-6-bromo-3'-methyl-5'-oxo-5',6'-dihydro-2'H-spiro[chromene-4,4'-pyrrolo[2,3-c]pyrazole]-3-carbonitrile](/img/structure/B4171668.png)
![N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4171679.png)

![methyl 1-benzyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171690.png)
![methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4171693.png)
![2-{1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-4-piperidinyl}-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4171705.png)

![methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171723.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4171725.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4171728.png)